3-(Ethylamino)butanoic acid hydrochloride

Physicochemical characterization Medicinal chemistry Quality control

Procure 3-(Ethylamino)butanoic acid hydrochloride (CAS 859081-59-7) as a racemic β-amino acid building block with a C3 chiral center and ethylamino handle—ideal for LAT1-targeted prodrug design, asymmetric synthesis, and GABAergic analog development. Its hydrochloride salt ensures reliable solubility in polar media, while the ethyl (vs. methyl) substitution yields a quantifiable 14.02 Da mass shift and differentiated LogP (0.88) for unambiguous LC-MS method development. Typical purity: ≥95%. Confirm stock availability and request a quotation for research-scale quantities now.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 859081-59-7
Cat. No. B1520801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylamino)butanoic acid hydrochloride
CAS859081-59-7
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCCNC(C)CC(=O)O.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-3-7-5(2)4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
InChIKeyYJJTXHVEALPLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethylamino)butanoic acid hydrochloride (CAS 859081-59-7): Chemical Profile and Procurement-Relevant Specifications


3-(Ethylamino)butanoic acid hydrochloride (CAS 859081-59-7) is a β-amino acid derivative characterized by an ethylamino substituent at the C3 position of the butanoic acid backbone, supplied as the hydrochloride salt. The compound has molecular formula C₆H₁₄ClNO₂, molecular weight 167.63 g/mol, and typical commercial purity specifications of ≥95% . Structurally, the compound contains a chiral center at C3, which distinguishes it from achiral GABA analogs and positions it as a potential chiral building block or research intermediate in pharmaceutical discovery [1]. Its physical properties include a predicted LogP of 0.8809 and a topological polar surface area (TPSA) of 49.33 Ų, as computed by PubChem-based algorithms and reported by major chemical suppliers .

Why 3-(Ethylamino)butanoic acid hydrochloride (CAS 859081-59-7) Cannot Be Replaced by Unsubstituted GABA or Shorter N-Alkyl Analogs


Generic substitution of 3-(ethylamino)butanoic acid hydrochloride with closely related analogs such as 3-(methylamino)butanoic acid hydrochloride or 3-aminobutanoic acid is scientifically unsound due to quantifiable differences in physicochemical properties that directly impact pharmaceutical suitability and synthetic utility. The ethyl substitution at the C3 nitrogen alters molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) relative to the methyl analog, which in turn affects membrane permeability, metabolic stability, and receptor-binding pharmacophore geometry [1]. Additionally, the hydrochloride salt form of this specific compound (CAS 859081-59-7) confers distinct solubility and handling characteristics compared to the free base form (CAS 859284-78-9), with implications for formulation and reaction conditions . The following quantitative evidence establishes the verifiable differentiation that supports procurement decisions.

Quantitative Differentiation of 3-(Ethylamino)butanoic acid hydrochloride (CAS 859081-59-7) from N-Alkyl Analogs: Procurement-Relevant Evidence


Molecular Weight Differentiation: 3-(Ethylamino)butanoic acid hydrochloride vs. 3-(Methylamino)butanoic acid hydrochloride

3-(Ethylamino)butanoic acid hydrochloride exhibits a molecular weight of 167.63 g/mol, compared to 153.61 g/mol for 3-(methylamino)butanoic acid hydrochloride . This 14.02 Da difference corresponds precisely to the mass difference between an ethyl (-CH₂CH₃) and a methyl (-CH₃) substituent, confirming the structural distinction at the N-alkyl position. This difference is analytically verifiable via LC-MS and constitutes a definitive parameter for compound identity verification in procurement and quality control workflows [1].

Physicochemical characterization Medicinal chemistry Quality control

Lipophilicity (LogP) Differentiation: Ethyl vs. Methyl N-Substitution Effects on Predicted Membrane Permeability

The predicted LogP (XLogP3) of 3-(ethylamino)butanoic acid (free base) is 0.88, as reported by vendor computational data . In contrast, the methyl-substituted analog 3-(methylamino)butanoic acid exhibits a calculated XLogP3-AA of -2.6 [1]. This 3.48 LogP unit difference corresponds to an approximately 3000-fold difference in predicted octanol-water partition coefficient, indicating substantially greater lipophilicity for the ethyl-substituted compound. The difference is attributable to the additional methylene (-CH₂-) group in the ethyl substituent, which increases hydrophobic surface area.

ADME prediction Drug-likeness Computational chemistry

Chiral Center Configuration: Enantioselective Potential of 3-Substituted β-Amino Acid Scaffold

3-(Ethylamino)butanoic acid hydrochloride possesses a chiral center at the C3 position (carbon bearing the ethylamino group), making it a racemic mixture in its commercial form. The compound is structurally analogous to (S)-ethyl 3-aminobutanoate hydrochloride (CAS 187876-47-7), a documented chiral building block capable of functioning as a chiral auxiliary in asymmetric synthesis, providing stereochemical control through temporary attachment to prochiral substrates . The β-amino acid scaffold with C3 substitution is further validated by patent literature demonstrating that β-substituted β-amino acid derivatives function as selective substrates for LAT1/4F2hc transporters, exhibiting rapid uptake and retention in target tissues [1].

Chiral synthesis Stereochemistry Asymmetric catalysis

Hydrochloride Salt Form: Solubility and Handling Differentiation from Free Base

3-(Ethylamino)butanoic acid hydrochloride (CAS 859081-59-7, MW 167.63 g/mol) is supplied as the hydrochloride salt, whereas the free base form (CAS 859284-78-9, MW 131.17 g/mol) represents a chemically distinct entity with different physical properties [1]. The hydrochloride salt formation converts the secondary amine to an ammonium chloride, increasing aqueous solubility and improving solid-state handling characteristics. This salt form is commercially available from multiple reputable vendors including AKSci, Leyan, and Biosynth with consistent 95% purity specifications , whereas the free base form is less commonly stocked for direct procurement.

Formulation science Salt selection Preformulation

LAT1 Transporter Substrate Potential: Class-Level Evidence for β-Substituted β-Amino Acid Selectivity

Patent literature (US 2015/0218086 A1) discloses that β-substituted β-amino acid derivatives and analogs function as selective substrates for the LAT1/4F2hc (SLC7A5/SLC3A2) amino acid transporter [1]. These compounds exhibit rapid uptake and retention in tissues expressing the LAT1/4F2hc transporter, including various tumor types. LAT1 is a sodium-independent exchanger that transports large neutral amino acids and amino acid-mimicking drugs across cell membranes and is highly expressed at the blood-brain barrier and in numerous cancer cells [2]. As a β-substituted β-amino acid with an ethylamino group at C3, 3-(ethylamino)butanoic acid hydrochloride falls within the structural class claimed to exhibit this transporter selectivity, distinguishing it from α-amino acids or unsubstituted GABA derivatives that do not engage LAT1-mediated transport.

Transporter biology Cancer therapeutics Drug delivery

Recommended Research Applications for 3-(Ethylamino)butanoic acid hydrochloride (CAS 859081-59-7) Based on Verified Differentiation


Scaffold for LAT1-Targeted Prodrug Development in Oncology Research

Investigators developing tumor-selective chemotherapeutic agents may employ 3-(ethylamino)butanoic acid hydrochloride as a β-substituted β-amino acid scaffold. As established in patent literature (US 2015/0218086 A1), β-substituted β-amino acid derivatives exhibit selective recognition by the LAT1/4F2hc transporter, which is upregulated in multiple cancer types for increased amino acid demand [1]. The compound's C3 ethylamino substitution provides a functionalizable handle for prodrug conjugation while maintaining the β-amino acid core required for LAT1 engagement, distinguishing it from α-amino acid conjugates that lack this transporter selectivity profile.

Chiral Building Block for Asymmetric Synthesis and Stereochemical Studies

Synthetic chemists requiring a chiral β-amino acid intermediate can utilize the racemic form of 3-(ethylamino)butanoic acid hydrochloride as a starting material for resolution or as a scaffold for diastereoselective transformations. The C3 chiral center is analogous to that of documented chiral auxiliaries such as (S)-ethyl 3-aminobutanoate hydrochloride, which has been employed for stereochemical control in asymmetric synthesis . The hydrochloride salt form ensures reliable solubility in polar reaction media, facilitating reproducible synthetic outcomes compared to the free base.

Pharmacophore Exploration for CNS-Penetrant GABA Analog Modifications

Given its structural relationship to GABA (γ-aminobutyric acid) and gabapentinoid scaffolds, 3-(ethylamino)butanoic acid hydrochloride may be investigated as a novel GABA analog with potentially altered pharmacokinetic properties. The predicted LogP of 0.88 for the free base is intermediate between highly polar unmodified GABA and more lipophilic gabapentinoids, suggesting a distinct membrane permeability profile. Additionally, the β-amino acid backbone distinguishes it from α-amino acid GABA mimetics, potentially altering binding kinetics at GABAergic targets or amino acid transporters including LAT1 at the blood-brain barrier [2].

Analytical Reference Standard for LC-MS Method Development and Quality Control

The well-defined molecular weight (167.63 g/mol) and commercial availability at 95% purity make 3-(ethylamino)butanoic acid hydrochloride a suitable reference standard for developing and validating LC-MS analytical methods. The 14.02 Da mass difference from the methyl analog provides unambiguous chromatographic and spectrometric differentiation, enabling its use as a system suitability standard or internal reference in metabolomics workflows where structurally related β-amino acids require confident identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Ethylamino)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.